molecular formula C24H25FN4O2 B13401748 [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone

[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone

Cat. No.: B13401748
M. Wt: 420.5 g/mol
InChI Key: NPFDWHQSDBWQLH-UHFFFAOYSA-N
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Description

The compound [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone (systematic name: [(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone) is a structurally complex molecule with the formula C₂₄H₂₅FN₄O₂ . Its stereochemistry is defined by the R-configuration at the 2- and 5-positions of the piperidine ring. The molecule features:

  • A 2-methylpiperidine core substituted at the 5-position with a fluoropyridinyloxymethyl group.
  • A methanone bridge linking the piperidine to a 5-methyl-2-pyrimidin-2-ylphenyl aromatic system.

The fluorine atom likely enhances metabolic stability and lipophilicity, while the pyrimidine and pyridine groups contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

[5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFDWHQSDBWQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Components

Assembly of the Final Compound

  • Coupling Reaction:

    • The piperidine derivative is coupled with the pyrimidine-phenyl methanone derivative using a suitable coupling agent like carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
  • Stereochemistry Control:

    • The synthesis must ensure the correct stereochemistry at the chiral centers, which may involve chiral auxiliaries or asymmetric catalysis.

Purification

  • Chromatography: The final compound is purified using column chromatography, typically on silica gel.
  • Crystallization: If necessary, crystallization can be used to further purify the compound.

Analytical Methods

Spectroscopic Analysis

Chromatographic Analysis

Biological Activity

Filorxant is known for its potent antagonism of orexin receptors, which are crucial for regulating sleep-wake cycles. Its biological activity includes:

  • Binding Affinity: High affinity for both OX1 and OX2 receptors, with IC50 values less than 3 nM.
  • In Vivo Effects: Dose-dependently reduces locomotor activity and increases sleep duration in animal models.

Data Tables

Chemical Properties of Filorexant

Property Value
CAS No. 1088991-73-4
Formula C24H25FN4O2
M.Wt 420.48 g/mol
Solubility DMSO: 12.61 mg/mL (29.99 mM)

Solubility Data for Stock Solutions

Concentration Volume (mL) for 1 mg, 5 mg, 10 mg, 20 mg, 25 mg
1 mM 2.3782 mL, 11.8912 mL, 23.7823 mL, 47.5647 mL, 59.4559 mL
5 mM 0.4756 mL, 2.3782 mL, 4.7565 mL, 9.5129 mL, 11.8912 mL
10 mM 0.2378 mL, 1.1891 mL, 2.3782 mL, 4.7565 mL, 5.9456 mL

Biological Activity

Receptor IC50 Value
OX1 < 3 nM
OX2 < 3 nM

Chemical Reactions Analysis

Types of Reactions

[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Piperidine-methanone 5-Fluoropyridinyloxymethyl, 5-methyl-2-pyrimidinylphenyl 428.48 Fluorine-enhanced stability, stereospecific R-configuration
1-(5-(4-Amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one (23) Indole-pyrrolopyrimidine Methoxypyridinyl, 4-amino-pyrrolopyrimidine ~472 (estimated) Bioactive pyrrolopyrimidine core, methoxy group for solubility
(5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Piperidine-methanone Pyrazolopyrimidinyloxy, methanesulfonylphenyl ~522 (estimated) Sulfonyl group for target engagement, pyrazole-pyrimidine hybrid
(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone Piperazine-methanone 4-Fluorophenyl, piperazinyl-pyrimidine ~316 Piperazine for improved solubility, fluorophenyl for lipophilicity

Key Observations :

  • Piperidine vs.
  • Fluorine Positioning : The 5-fluoropyridinyl group in the target compound contrasts with the 4-fluorophenyl in ’s analogue, which may alter electronic effects and metabolic pathways .
  • Heterocyclic Diversity : Pyrimidine (target) vs. pyrrolopyrimidine () or pyrazolopyrimidine () cores influence target selectivity. Pyrrolopyrimidines are common in kinase inhibitors, while pyrazolopyrimidines often exhibit anticancer activity .

Bioactivity Profiles

While direct bioactivity data for the target compound are absent, inferences can be drawn from analogues:

  • Kinase Inhibition : Pyrrolopyrimidine () and pyrazolopyrimidine () derivatives are established kinase inhibitors, suggesting the target compound may share this mechanism .
  • Ferroptosis Induction: notes that pyrimidine-containing compounds can trigger ferroptosis in cancer cells, though this requires experimental validation for the target compound .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (from C₂₄H₂₅FN₄O₂) is ~3.5, comparable to ’s sulfonyl derivatives but higher than ’s piperazine analogue (~2.8), impacting blood-brain barrier permeability .
  • Solubility : The absence of ionizable groups (vs. piperazine in ) may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound known as [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone, also referred to by its developmental name DORA-22, is a synthetic organic molecule primarily studied for its potential as a dual orexin receptor antagonist (DORA). This compound has garnered attention for its implications in treating sleep disorders, particularly insomnia.

  • Molecular Formula : C23H22F2N4O2
  • Molecular Weight : 424.44 g/mol
  • CAS Number : 1088991-95-0
  • Chemical Structure : The compound features a piperidine ring, a pyridine moiety, and a phenyl group, contributing to its biological activity.

DORA-22 acts as an antagonist to the orexin receptors OX1R and OX2R, which are critical in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, DORA-22 promotes sleep by reducing wakefulness and enhancing sleep onset.

In Vitro Studies

In vitro studies have demonstrated that DORA-22 exhibits significant binding affinity for both orexin receptors. Specifically:

  • OX1R : IC50 values indicate effective inhibition of orexin A binding.
  • OX2R : Similar binding characteristics were observed, suggesting a dual antagonistic effect.

In Vivo Studies

Research involving animal models has provided insights into the pharmacodynamics of DORA-22:

  • Sleep Latency Reduction : In preproorexin knockout mice, DORA-22 significantly decreased sleep latency compared to control groups.
  • Total Sleep Time : Increased total sleep time was noted in subjects treated with DORA-22 versus those receiving placebo.
  • REM Sleep Percentage : The percentage of REM sleep within total sleep time was enhanced, indicating potential benefits for sleep quality.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of DORA-22:

StudyFindings
Study 1 Demonstrated significant reduction in insomnia symptoms in rodent models when administered DORA-22.
Study 2 Highlighted the compound's favorable pharmacokinetic profile with rapid absorption and elimination half-life conducive for nocturnal dosing.
Study 3 Reported minimal side effects compared to traditional sedatives, supporting its potential as a safer alternative for insomnia treatment.

Safety and Toxicology

Toxicological assessments have indicated that DORA-22 possesses a favorable safety profile:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies revealed no cumulative toxicity or organ damage.

Q & A

Q. Methodological Validation :

  • X-ray crystallography or NMR to confirm stereochemistry and spatial arrangement .
  • Comparative SAR studies using analogs lacking fluorine or pyrimidine groups to assess functional group contributions .

What synthetic strategies ensure stereochemical control during the compound's preparation?

Basic Research Question
Stereochemical purity is critical for activity. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or enantioselective catalysts during piperidine ring formation.
  • Fluorination : Employ Selectfluor® for regioselective fluorination of the pyridine ring .

Q. Methodology :

  • Monitor reactions via HPLC with chiral columns to track enantiomeric excess .
  • Optimize reaction conditions (temperature, solvent) to minimize racemization, as seen in analogous piperidine syntheses .

How can contradictions in reported binding affinity data across studies be resolved?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or protein conformational states.

Q. Resolution Strategies :

  • Use orthogonal techniques: Surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic validation .
  • Standardize buffer systems and replicate experiments under identical conditions.
  • Perform molecular dynamics simulations to assess target flexibility .

What methodologies assess the compound's stability under physiological conditions?

Advanced Research Question
Stability impacts bioavailability and dosing regimens.

Q. Experimental Approaches :

  • Accelerated degradation studies : Expose the compound to buffers at pH 1–10 and analyze via HPLC-MS to identify breakdown products .
  • Microsomal incubation : Evaluate metabolic stability using liver microsomes and quantify parent compound loss via LC-MS/MS .

How can structure-activity relationship (SAR) studies optimize potency and selectivity?

Advanced Research Question

Analog Modification Impact on Activity Reference
Replacement of 5-Fluoropyridine with 5-ChloropyridineReduced binding affinity due to larger van der Waals radius
Methyl group removal from piperidineLoss of conformational rigidity, decreasing selectivity
Pyrimidine → Pyridine substitutionWeaker π-π interactions, lowering potency

Q. Methodology :

  • Synthesize derivatives via parallel combinatorial chemistry .
  • Test analogs in in vitro enzyme inhibition assays (e.g., IC50 determination) and cell-based models .

How should researchers address conflicting data on the compound's metabolic stability?

Advanced Research Question

Q. Integrated Approach :

  • Combine in vitro assays (hepatocyte stability, CYP450 inhibition) with in vivo pharmacokinetic (PK) studies in rodent models.
  • Use molecular docking to predict CYP binding sites and guide structural modifications that reduce metabolism .
  • Validate findings with stable isotope labeling to track metabolite formation .

What analytical techniques confirm the compound's purity and structural integrity post-synthesis?

Basic Research Question

Q. Methodology :

  • High-resolution mass spectrometry (HR-MS) for exact mass confirmation .
  • 1H/13C NMR to verify substituent positions and absence of impurities .
  • DSC/TGA to assess crystallinity and thermal stability .

What computational tools predict the compound's interaction with novel biological targets?

Advanced Research Question

Q. Approach :

  • Perform ensemble docking across multiple protein conformations to account for flexibility.
  • Validate predictions with free-energy perturbation (FEP) calculations .
  • Cross-reference with pharmacophore models derived from known inhibitors .

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